7-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazine
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Overview
Description
7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is a heterocyclic compound that features a fused ring system combining pyridine and oxazine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of an acid catalyst . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[4,3-b][1,4]oxazines with various functional groups .
Scientific Research Applications
7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Similar structure but different ring fusion pattern.
7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Contains a bromine substituent, altering its reactivity and properties.
Uniqueness
7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is unique due to its specific ring fusion and the presence of a methyl group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C8H10N2O/c1-6-4-8-7(5-10-6)9-2-3-11-8/h4-5,9H,2-3H2,1H3 |
InChI Key |
LTNOUIKMYPLSOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)NCCO2 |
Origin of Product |
United States |
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